N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-18-24(31-25(27-18)21-8-12-22(30-2)13-9-21)16-17-26-32(28,29)23-14-10-20(11-15-23)19-6-4-3-5-7-19/h3-15,26H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCNYOQTDBFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant biological activity, particularly in the field of antimicrobial research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety. Its IUPAC name is N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide. The molecular weight is approximately 430.6 g/mol.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound effectively reduces folic acid production, leading to bacterial cell death. The structural components, particularly the thiazole and methoxyphenyl groups, enhance its binding affinity to the target enzyme.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings regarding its antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | 0.47 - 0.94 μg/mL |
| Escherichia coli | 0.17 - >3.75 mg/mL | 0.23 - >3.75 mg/mL |
| Bacillus cereus | 0.23 μg/mL | 0.25 μg/mL |
| Streptococcus pneumoniae | >256 μg/mL | >256 μg/mL |
These results indicate that the compound exhibits significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus, while showing variable effectiveness against Gram-negative strains like Escherichia coli.
Case Studies and Research Findings
- In Vitro Studies : A study published in ACS Omega reported that derivatives similar to this compound demonstrated substantial antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus . The study highlighted that modifications to the thiazole ring could enhance antibacterial properties.
- Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that specific substitutions on the thiazole ring significantly influenced biological activity . For instance, compounds with a methoxy group at position 4 exhibited improved antibacterial effects.
- Resistance Studies : A single-point resistance study assessed the ability of this compound to overcome bacterial resistance mechanisms. Results showed that it retained efficacy against resistant strains, suggesting potential as a therapeutic agent in treating resistant infections .
Additional Biological Activities
Beyond its antimicrobial properties, this compound has been investigated for other biological activities:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.
- Potential Therapeutic Applications : Its sulfonamide structure suggests potential use in treating bacterial infections and possibly other conditions related to enzyme dysregulation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit promising anticancer properties. For instance, similar derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
Case Study: Thiazole Derivatives
A series of thiazole-based sulfonamides were synthesized and evaluated for their cytotoxic effects. These compounds demonstrated significant activity against human cancer cell lines, suggesting that N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide may also share similar properties due to its structural analogies .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The incorporation of thiazole rings has been linked to enhanced antibacterial effects against a variety of pathogens. The compound's potential as an antimicrobial agent is an area of active research, with preliminary studies suggesting efficacy against resistant strains of bacteria .
Case Study: Antibacterial Screening
In one study, a library of sulfonamide derivatives was screened for antibacterial activity. Compounds with thiazole moieties showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating that this compound could be developed further for therapeutic use in treating infections .
Enzyme Inhibition
Research has demonstrated that sulfonamides can act as inhibitors for various enzymes involved in metabolic pathways. This compound may possess inhibitory effects on enzymes such as carbonic anhydrase or acetylcholinesterase, which are relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Study: Acetylcholinesterase Inhibition
A study focused on the synthesis of sulfonamide derivatives showed that certain compounds exhibited potent inhibition of acetylcholinesterase. Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory properties .
Molecular Imaging
The compound's unique structure may also lend itself to applications in molecular imaging. Compounds with sulfonamide groups have been explored as contrast agents in imaging techniques such as MRI and PET scans due to their ability to bind to specific biological targets .
Case Study: Imaging Agents
Research into sulfonamide-based imaging agents has revealed their potential utility in enhancing the contrast of tumors during imaging procedures. This application could be extended to this compound, making it a candidate for further development in diagnostic imaging technologies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Triazole-Thione Scaffolds
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the triazole-thione core but lack the thiazole and biphenyl groups. Key differences:
- Bioactivity: The thiazole-ethyl-biphenyl moiety in the target compound enhances lipophilicity (logP ~3.5 vs.
- Stability : Thione tautomers in 7–9 show lower thermal stability (decomposition at 180–200°C vs. 220–240°C for the target compound) .
Acetamide Derivatives with Benzyloxy/Pyridyl Substituents
Compounds 10n–10p (e.g., N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide) replace sulfonamide with acetamide and incorporate benzyloxy/pyridyl groups. Contrasts include:
- Synthesis : Prepared via hydrogenation (Pd/C, H₂) rather than Friedel-Crafts alkylation, leading to lower yields (55–65% vs. 70–80% for the target compound) .
- Spectral Data : Acetamide C=O appears at 1680–1700 cm⁻¹ (IR) and δ 170–172 ppm (¹³C NMR), absent in the sulfonamide target .
Simpler Sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide)
These lack the thiazole and biphenyl groups, simplifying pharmacokinetics:
- Solubility : Higher aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for the target compound) due to reduced aromaticity .
- Bioactivity : Minimal cytotoxic activity (IC₅₀ >100 μM vs. IC₅₀ ~15 μM for the target compound in cancer cell lines) .
Comparative Data Table
Key Findings and Implications
- Thiazole-Biphenyl Synergy : The target compound’s thiazole and biphenyl groups enhance bioactivity compared to simpler sulfonamides, likely due to π-π stacking with biological targets .
- Tautomerism Effects : Thione tautomers (e.g., 7–9 ) exhibit reduced stability, suggesting alkylation (as in the target compound) improves drug-like properties .
- Functional Group Trade-offs : Acetamide derivatives prioritize cytoprotection over cytotoxicity, highlighting sulfonamide’s role in anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
